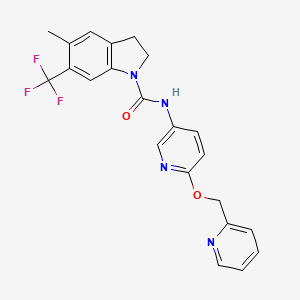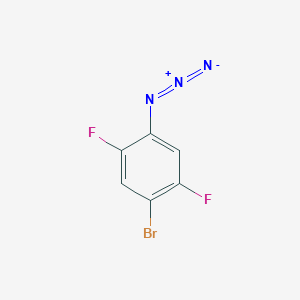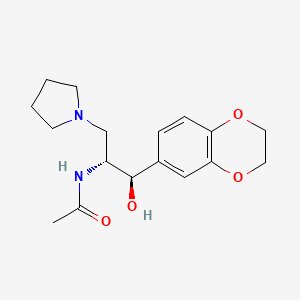
Des-Hexane Eliglustat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-Hexane Eliglustat is a synthetic compound primarily used in the treatment of Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide in various organs. This compound functions as a glucosylceramide synthase inhibitor, reducing the synthesis of glucosylceramide and thereby alleviating the symptoms of Gaucher disease .
Preparation Methods
The synthesis of Des-Hexane Eliglustat involves several key steps. One notable method starts with 1,4-benzodioxan-6-carbaldehyde, which undergoes Sharpless asymmetric dihydroxylation followed by diastereoselective amination using chlorosulfonyl isocyanate. This reaction sequence yields the desired 1,2-amino alcohol intermediate . The industrial production of this compound typically involves optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Des-Hexane Eliglustat undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Amination: The diastereoselective amination using chlorosulfonyl isocyanate is a key step in its synthesis.
Scientific Research Applications
Des-Hexane Eliglustat has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying glucosylceramide synthase inhibitors and their synthetic routes.
Biology: Researchers use it to investigate the biological pathways involved in Gaucher disease and other lysosomal storage disorders.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating Gaucher disease.
Industry: The compound is utilized in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
Des-Hexane Eliglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide. By reducing the production of glucosylceramide, the compound prevents its accumulation in cells, thereby alleviating the symptoms of Gaucher disease. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glucosylceramide levels .
Comparison with Similar Compounds
Des-Hexane Eliglustat is unique compared to other glucosylceramide synthase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Miglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Imiglucerase: An enzyme replacement therapy for Gaucher disease.
Velaglucerase alfa: Another enzyme replacement therapy with a similar function.
This compound stands out due to its oral administration route and its ability to be used in patients with different metabolic profiles .
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(20)18-14(11-19-6-2-3-7-19)17(21)13-4-5-15-16(10-13)23-9-8-22-15/h4-5,10,14,17,21H,2-3,6-9,11H2,1H3,(H,18,20)/t14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNLYAJVVWYCL-RHSMWYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
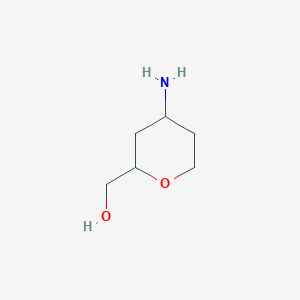

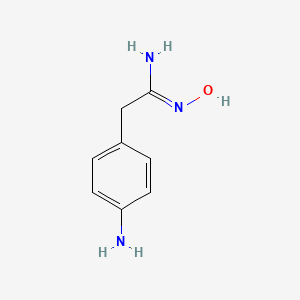
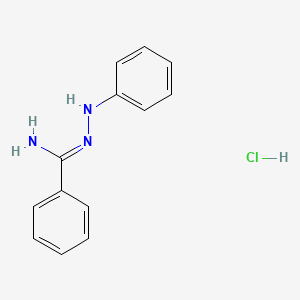
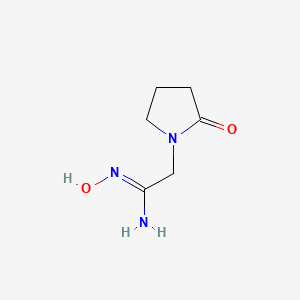


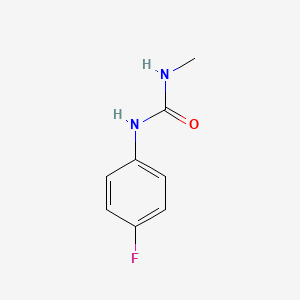
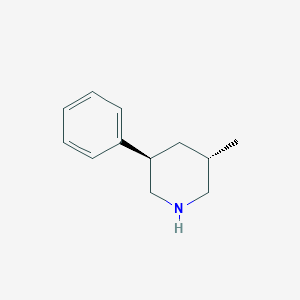
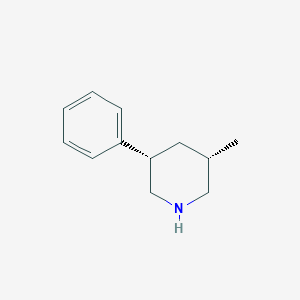
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)
